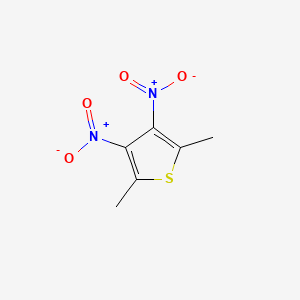
2,5-Dimethyl-3,4-dinitrothiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethyl-3,4-dinitrothiophene is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of nitro groups at the 3 and 4 positions and methyl groups at the 2 and 5 positions makes this compound particularly interesting for various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-3,4-dinitrothiophene typically involves the nitration of 2,5-dimethylthiophene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product. The nitration reaction proceeds as follows:
2,5-Dimethylthiophene+2HNO3→this compound+2H2O
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors are often used to maintain consistent reaction conditions and improve safety.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dimethyl-3,4-dinitrothiophene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol.
Oxidation: Potassium permanganate in aqueous solution.
Major Products
Reduction: 2,5-Dimethyl-3,4-diaminothiophene.
Substitution: 2,5-Dimethyl-3,4-dimethoxythiophene.
Oxidation: 2,5-Dicarboxy-3,4-dinitrothiophene.
Aplicaciones Científicas De Investigación
2,5-Dimethyl-3,4-dinitrothiophene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential use in drug development.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,5-dimethyl-3,4-dinitrothiophene involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components. The compound can also participate in electron transfer reactions, affecting cellular redox states and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2,5-Dibromo-3,4-dinitrothiophene
- 2,5-Dichloro-3,4-dinitrothiophene
- 2-Bromo-5-chloro-3,4-dinitrothiophene
Uniqueness
2,5-Dimethyl-3,4-dinitrothiophene is unique due to the presence of methyl groups at the 2 and 5 positions, which can influence its reactivity and physical properties. The methyl groups can provide steric hindrance, affecting the compound’s interaction with other molecules and its overall stability.
Propiedades
Número CAS |
60431-14-3 |
|---|---|
Fórmula molecular |
C6H6N2O4S |
Peso molecular |
202.19 g/mol |
Nombre IUPAC |
2,5-dimethyl-3,4-dinitrothiophene |
InChI |
InChI=1S/C6H6N2O4S/c1-3-5(7(9)10)6(8(11)12)4(2)13-3/h1-2H3 |
Clave InChI |
FXPIEMFIIFENHO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(S1)C)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanone](/img/structure/B14613647.png)

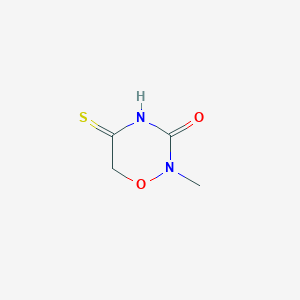
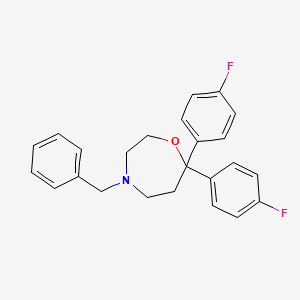
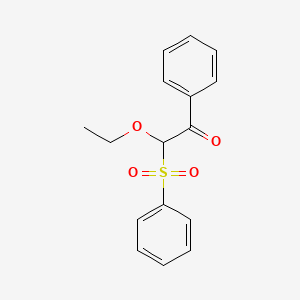
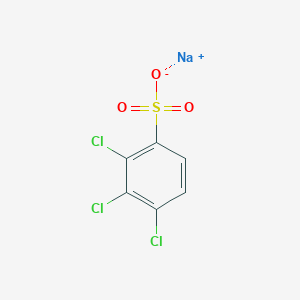
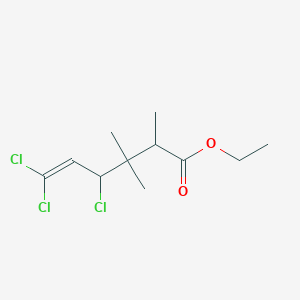
![1-[2-(2-Chlorophenyl)heptyl]imidazole;nitric acid](/img/structure/B14613697.png)
![4-{2-[(Chloromethyl)sulfanyl]propan-2-yl}benzonitrile](/img/structure/B14613705.png)


![6H-Indeno[5,4-b]thiophene-2-carboxylic acid, 7,8-dihydro-](/img/structure/B14613729.png)


